Chiral Identity: Defined (R)-Stereochemistry vs. Racemate
(R)-5-(Piperidin-3-yl)isoxazol-3(2H)-one is a single enantiomer with a defined stereochemical configuration, confirmed by its InChIKey (JBNREPDCQNWPIU-ZCFIWIBFSA-N) which encodes stereochemistry . In contrast, the racemic mixture (CAS 153745-69-8) contains both (R)- and (S)-enantiomers in equal amounts and has a different InChIKey lacking stereochemical definition . Using the defined (R)-enantiomer eliminates the confounding biological and pharmacological variables introduced by the presence of the (S)-form in the racemate [1].
| Evidence Dimension | Stereochemical Composition |
|---|---|
| Target Compound Data | Single (R)-enantiomer; InChIKey: JBNREPDCQNWPIU-ZCFIWIBFSA-N |
| Comparator Or Baseline | Racemic mixture (CAS 153745-69-8) containing 50% (R)-enantiomer and 50% (S)-enantiomer; InChIKey: YYOYGSTYWVHCJR-UHFFFAOYSA-N |
| Quantified Difference | 100% (R)-enantiomer vs. 50% (R)-enantiomer |
| Conditions | Chemical identity defined by CAS registry and InChIKey |
Why This Matters
Ensures reproducibility in chiral synthesis and biological assays by eliminating variable contributions from the (S)-enantiomer.
- [1] US Patent Application Publication No. 2013/0172553 A1. Chiral Synthesis of Isoxazolines, Isoxazoline Compounds, and Uses Thereof. Published July 4, 2013. View Source
